

# Early Studies on Diminazene Aceturate: A Technical Review of Toxicity and Side Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Diminazene** aceturate, commercially known as Berenil®, is an aromatic diamidine compound that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however, early investigations into its safety profile revealed a narrow therapeutic index and a potential for significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth review of the early studies on the toxicity and side effects of **diminazene** aceturate, presenting quantitative data, detailed experimental protocols, and visualizations of the toxicological mechanisms and experimental workflows.

## **Acute and Sub-chronic Toxicity**

Early research established that the toxicity of **diminazene** is dose-dependent and varies across species. The central nervous system (CNS) is a primary target, with severe neurological signs often preceding death in cases of overdose.

### **Quantitative Toxicity Data**

The following tables summarize the key quantitative data from early toxicity studies of **diminazene** aceturate.

Table 1: Acute Toxicity of **Diminazene** Aceturate in Different Animal Species



| Species | Route of<br>Administration | LD50 / Toxic<br>Dose          | Observed<br>Effects                                                                                   | Reference                    |
|---------|----------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------|
| Mouse   | Oral                       | 1500 mg/kg bw                 | Increased spontaneous activity, tactile hyperesthesia, uncoordinated gait, death in one female.       | Muller, 1988                 |
| Mouse   | Subcutaneous               | 258 mg/kg bw                  | Not specified.                                                                                        | Berenil-<br>Toxicology, 1988 |
| Dog     | Intramuscular              | 20-60 mg/kg bw<br>(lethal)    | Spastic paralysis, opisthotonos, nystagmus, involuntary running movements, death within 36- 54 hours. | Losos &<br>Crockett, 1969    |
| Dog     | Intramuscular              | 30-35 mg/kg bw                | Vomiting and death.                                                                                   | Fussganger &<br>Bauer, 1958  |
| Dog     | Intramuscular              | 10.5 mg/kg<br>bw/day          | Death in all dogs on days 3-5.                                                                        | Naude et al.,<br>1970        |
| Cattle  | Intramuscular              | 7 mg/kg bw/day<br>for 15 days | Ataxia, muscle<br>tremors, death<br>on day 18.                                                        | Naude et al.,<br>1970        |
| Donkeys | Intramuscular              | 7 mg/kg bw                    | Weakness,<br>staggering,<br>ataxia, death in<br>some animals.                                         | Boyt et al., 1971            |
| Camels  | Intramuscular              | 10-40 mg/kg bw                | Hepatotoxicity.                                                                                       | Not specified                |



Table 2: Sub-chronic Toxicity of **Diminazene** Aceturate in Dogs and Rats

| Species | Route of<br>Administrat<br>ion | Dosage                     | Duration          | Key<br>Findings                                                                                                      | Reference               |
|---------|--------------------------------|----------------------------|-------------------|----------------------------------------------------------------------------------------------------------------------|-------------------------|
| Dog     | Oral<br>(capsules)             | 60 mg/kg<br>bw/day         | 9 months          | Testicular atrophy, prostatic dysfunction, foci of softening in the brain stem and cerebellum, death in 2 of 6 dogs. | Scholz &<br>Brunk, 1969 |
| Dog     | Oral<br>(capsules)             | 20 mg/kg<br>bw/day         | 9 months          | No-effect<br>level.                                                                                                  | Scholz &<br>Brunk, 1969 |
| Rat     | Diet                           | 300-500<br>mg/kg bw/day    | Up to 9<br>months | No signs of toxicity.                                                                                                | Baeder et al.,<br>1975  |
| Rat     | Gavage                         | 63 and 160<br>mg/kg bw/day | 6 months          | No signs of toxicity.                                                                                                | Baeder et al.,<br>1975  |

# Organ-Specific Toxicity Neurotoxicity

The most profound and life-threatening side effect of **diminazene** is neurotoxicity. Clinical signs in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia of the brain stem, particularly involving the mesencephalon and diencephalon, as well as cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of capillaries and arteries in the brain.



### **Hepatotoxicity and Nephrotoxicity**

Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also showed signs of liver damage. Reports also indicate potential nephrotoxic effects of diminazene.

## **Genotoxicity and Reproductive Toxicity**

Early studies on the genotoxicity of **diminazene** were limited. It was found to induce respiration-deficient "petite" mutations in Saccharomyces cerevisiae, suggesting an interaction with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a conventional assay for genotoxicity. It is established that **diminazene** is not a DNA intercalating agent.

Reproductive toxicity studies were also not extensive in the early period. A study in rats showed that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an increase in fetal resorptions and decreased fetal body weights. However, no fetal malformations were observed, suggesting it is not a teratogen at the tested doses.

# Experimental Protocols Acute Toxicity Study in Dogs (Losos & Crockett, 1969)

- Objective: To determine the acute toxic effects of intramuscularly administered diminazene in dogs.
- Animals: Healthy dogs of unspecified strain.
- Experimental Groups: Four groups of two dogs each.
- Dosage and Administration: Single intramuscular injection of diminazene at 10, 15, 20, or 60 mg/kg bw.
- Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end
  of the observation period.



• Endpoint: Observation of clinical signs and post-mortem examination of tissues.

## Sub-chronic Oral Toxicity Study in Dogs (Scholz & Brunk, 1969)

- Objective: To evaluate the long-term effects of oral diminazene administration in dogs.
- Animals: Beagle dogs (3 males and 3 females per group).
- Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose (60 mg/kg bw/day).
- Dosage and Administration: **Diminazene** administered in capsules daily for 9 months.
- Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum analysis, and blood glucose levels.
- Endpoint: Pathological examination of major organs upon completion of the study.

### **Visualizations**

### **Experimental Workflow for Acute Toxicity Assessment**





Click to download full resolution via product page

Caption: Workflow for a typical acute toxicity study of diminazene.



# Postulated Mechanism of Diminazene-Induced Neurotoxicity



Click to download full resolution via product page

Caption: Proposed pathway of diminazene-induced neurotoxicity.

## **Investigated Genotoxic Potential of Diminazene**





Click to download full resolution via product page

Caption: Summary of early findings on diminazene's genotoxicity.

#### Conclusion

Early investigations into the toxicology of **diminazene** aceturate clearly defined its potential for severe adverse effects, particularly at doses exceeding the therapeutic range. The most significant concern identified was dose-dependent neurotoxicity, characterized by distinct clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other systemic effects were also noted, the neurological consequences of high-dose exposure were the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period suggested a lower risk in these areas, though the studies were not comprehensive by modern standards. This foundational knowledge of **diminazene**'s toxic profile has been crucial for establishing safe administration practices in veterinary medicine and underscores the importance of adhering to recommended dosages to mitigate the risk of severe adverse events.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. josvasmouau.com [josvasmouau.com]
- 2. researchgate.net [researchgate.net]



- 3. Diminazene aceturate--An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kjvr.org [kjvr.org]
- 5. Diminazene-induced encephalopathy in dogs: Case series and treatment with crisdesalazine [kojvs.org]
- To cite this document: BenchChem. [Early Studies on Diminazene Aceturate: A Technical Review of Toxicity and Side Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822185#early-studies-on-diminazene-toxicity-and-side-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com